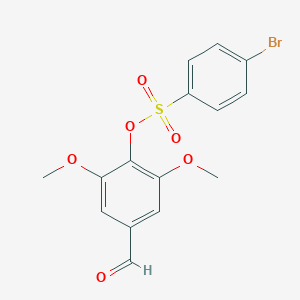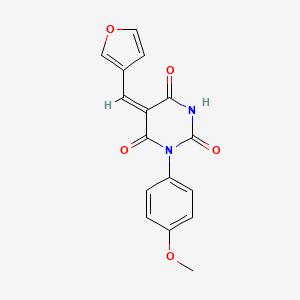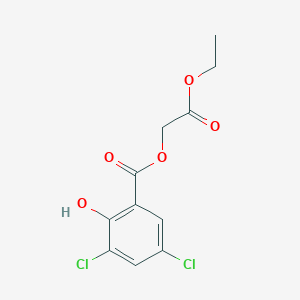
4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate
Overview
Description
4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate, also known as DBS-Br, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of aryl sulfonates and has been shown to exhibit several interesting properties that make it a valuable tool for various laboratory experiments.
Mechanism of Action
The mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate is not fully understood, but it is believed to involve the formation of covalent bonds with certain amino acid residues in proteins. This covalent modification can alter the function of the protein and lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate is its high reactivity and specificity towards certain amino acid residues in proteins. This makes it a valuable tool for studying protein function and interactions. However, its high reactivity can also make it difficult to control and can lead to non-specific binding. Additionally, this compound is not suitable for in vivo experiments due to its potential toxicity.
Future Directions
There are several future directions for the study of 4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate. One potential direction is the development of new chemical compounds based on the structure of this compound that exhibit improved specificity and lower toxicity. Another direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and cancerous diseases. Finally, the development of new techniques for the controlled delivery of this compound in vivo could open up new avenues for research and therapeutic applications.
Scientific Research Applications
4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate has been used in various scientific research applications, including the synthesis of new chemical compounds, the study of enzyme kinetics, and the investigation of protein-protein interactions. It has also been used as a fluorescent probe for the detection of certain biomolecules.
properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO6S/c1-20-13-7-10(9-17)8-14(21-2)15(13)22-23(18,19)12-5-3-11(16)4-6-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCGHCQEWVWFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Br)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B4680737.png)
![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4680739.png)
![5-[(3,4-dimethoxyphenyl)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4680747.png)

![5,5-dimethyl-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B4680774.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4680781.png)
![3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercapto-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4680788.png)

![N-[2-(benzyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4680793.png)

![N-benzyl-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4680806.png)
![4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680813.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4680826.png)